molecular formula C13H19N3O2 B183050 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 857486-15-8

2-amino-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No. B183050
CAS RN: 857486-15-8
M. Wt: 249.31 g/mol
InChI Key: PYILUBAXZNMMMQ-UHFFFAOYSA-N
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Description

“2-amino-N-[2-(4-morpholinyl)ethyl]benzamide” is a chemical compound with a molecular weight of 249.31 . Its IUPAC name is 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.31 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Lysosome-Targetable Fluorescent Probe

This compound has been utilized in the synthesis of lysosome-targetable fluorescent probes. By incorporating it into the probe structure, scientists can visualize lysosomes within living cells. Lysosomes play a crucial role in cellular degradation processes, and understanding their behavior is essential for drug development and disease research .

Antibacterial and Antifungal Properties

Studies have explored the antibacterial and antifungal activities of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide . It exhibits inhibitory effects against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (including Candida albicans). These findings suggest potential applications in combating microbial infections .

Chemical Synthesis and Medicinal Chemistry

The compound serves as a valuable building block in chemical synthesis. Medicinal chemists use it to create derivatives with enhanced properties, such as improved solubility, bioavailability, or target specificity. These derivatives can then be evaluated for various therapeutic applications.

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . The SDS contains information about the potential hazards of the compound, safe handling procedures, and emergency measures.

Mechanism of Action

Target of Action

A structurally similar compound, 4-(2-aminoethyl)morpholine, is known to serve as an important lysosome-targeting group . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances, playing a crucial role in maintaining cellular homeostasis.

Mode of Action

It can be inferred from the structurally similar compound, 4-(2-aminoethyl)morpholine, which is used as a ligand and reacts with nickel (ii) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (ii) . This suggests that 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential role as a lysosome-targeting group , it can be inferred that this compound may influence the lysosomal degradation pathway, impacting the breakdown and recycling of various biomolecules within the cell.

Result of Action

Based on its potential role as a lysosome-targeting group , it can be inferred that this compound may influence the function of lysosomes, potentially affecting cellular waste management and homeostasis.

properties

IUPAC Name

2-amino-N-(2-morpholin-4-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYILUBAXZNMMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588608
Record name 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857486-15-8
Record name 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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